

Gandotinib dose reduction guidelines for toxicity management

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Compound Focus: Gandotinib

CAS No.: 1229236-86-5

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Gandotinib Safety Profile & Observed Toxicities

The following table consolidates the adverse events (AEs) reported in clinical trials, which would inform dose reduction decisions [1] [2].

Toxicity Type	Commonly Reported AEs (All Grades)	Grade 3/4 AEs (Phase 2 Study)	Clinical Management from Studies
Gastrointestinal	Diarrhea (55.3%), Nausea (42.1%) [1]	Diarrhea (2.2%) [2]	Managed supportively; most events were Grade 1 in severity [1].
Renal & Metabolic	Increased blood creatinine, Hyperuricemia [1]	Hyperuricemia (3.2%) [2]	Identified as dose-limiting toxicities (DLTs) . Allopurinol was used prophylactically in 71% of patients to manage hyperuricemia/tumor lysis risk [1].
Hematological	Not frequently reported as common AEs [1]	Anemia (11.6%), Thrombocytopenia (2.2%) [2]	Monitored as part of standard care.

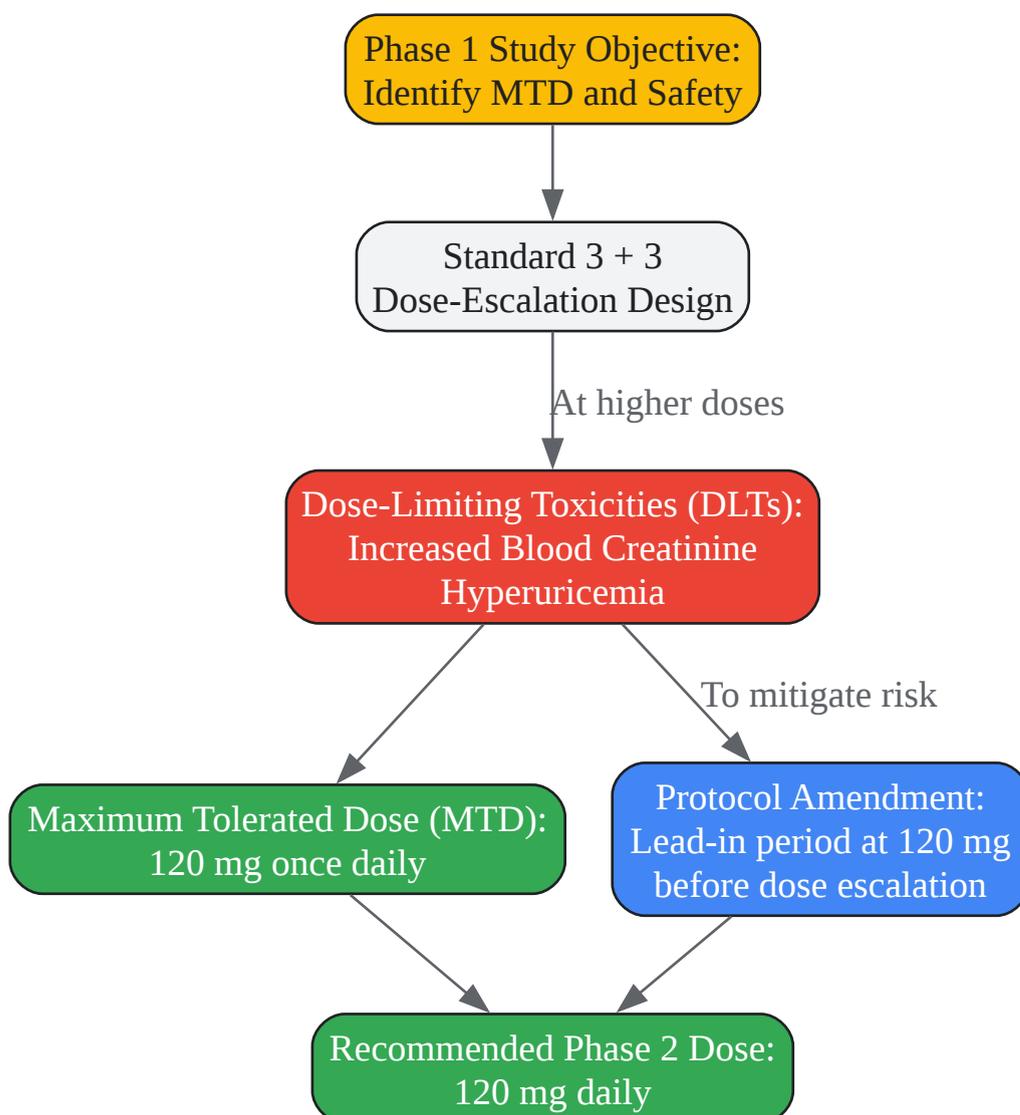
Toxicity Type	Commonly Reported AEs (All Grades)	Grade 3/4 AEs (Phase 2 Study)	Clinical Management from Studies
Other	Fatigue [2]	Fatigue (2.9%) [2]	-

Experimental Protocol & Dosing Rationale

The provided information comes from the design and outcomes of the Phase 1 study (NCT01134120) [1] [3] [4].

- **Study Objective & Design:** The primary goal was to determine the safety, tolerability, and **Maximum Tolerated Dose (MTD)** of **Gandotinib**. The study used a standard "3 + 3" dose-escalation design [1] [3].
- **Determination of MTD:** The **MTD was established at 120 mg taken orally once daily**. This decision was based on the occurrence of DLTs (specifically, increased blood creatinine and hyperuricemia) at higher doses [1] [3].
- **Lead-in Dosing Strategy:** Due to the DLTs observed, the protocol was amended to include a **lead-in period** where patients started at 120 mg daily for 14-28 days before potentially escalating to a higher dose. This strategy was implemented to mitigate the risk of renal toxicity and tumor lysis syndrome [1].
- **Recommended Phase 2 Dose:** The 120 mg daily dose was recommended for further clinical testing based on its acceptable safety and tolerability profile [1] [3].

The diagram below illustrates the dose-finding strategy and the key findings that led to the recommended dose.



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References

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